molecular formula C17H17NO5 B5683040 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B5683040
M. Wt: 315.32 g/mol
InChI Key: GSBOXTLANVWNEG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as BDP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurobiology, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide involves its ability to bind to specific proteins and enzymes in cells, thereby modulating their activity and function. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been shown to interact with a variety of proteins involved in cell signaling, gene expression, and metabolism, leading to changes in cellular processes that can have therapeutic implications.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and regulation of gene expression. These effects are mediated through the interaction of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide with specific proteins and enzymes in cells, leading to changes in cellular processes that can have therapeutic implications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted modulation of cellular processes. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide is its relatively low potency compared to other compounds, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide, including the development of more potent analogs, the identification of new protein targets, and the exploration of its potential applications in other scientific research areas. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide and its potential side effects in vivo.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for certain proteins and enzymes, as well as its ability to modulate cellular processes, make it a valuable tool for studying a variety of biological systems. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other scientific research areas.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide involves the reaction of 3-methoxyphenol with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-3-2-4-14(10-13)23-11-17(19)18-12-5-6-15-16(9-12)22-8-7-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBOXTLANVWNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methoxyphenoxy)acetamide

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